5-(4-Acetylphenyl)valeric acid

Description

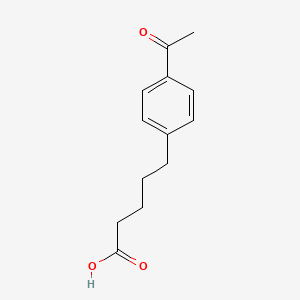

5-(4-Acetylphenyl)valeric acid is a substituted valeric acid derivative characterized by a pentanoic acid backbone linked to a 4-acetylphenyl group. This structure combines the lipophilic properties of the valeric acid chain with the electron-withdrawing acetyl substituent on the aromatic ring, which may influence its chemical reactivity, solubility, and biological interactions.

Properties

CAS No. |

89326-68-1 |

|---|---|

Molecular Formula |

C13H16O3 |

Molecular Weight |

220.26 g/mol |

IUPAC Name |

5-(4-acetylphenyl)pentanoic acid |

InChI |

InChI=1S/C13H16O3/c1-10(14)12-8-6-11(7-9-12)4-2-3-5-13(15)16/h6-9H,2-5H2,1H3,(H,15,16) |

InChI Key |

VJKHPZKUHNQYHL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)CCCCC(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of phenylvaleric acids are highly dependent on substituents. Key comparisons include:

Chain Length and Catalytic Efficiency

- Chain Length : Enzymatic studies on GH3.15 show that longer chains (e.g., 5-phenylvaleric acid) are superior substrates compared to shorter analogs (e.g., 4-phenylbutyric acid). The acetyl group in this compound may slightly reduce catalytic activity due to steric hindrance, though this requires experimental validation .

- Substituent Position : Para-substituted derivatives (e.g., 4-acetyl, 4-fluoro) generally exhibit higher stability and enzyme affinity compared to ortho- or meta-substituted analogs .

Metabolic Stability and Microbial Biotransformation

- Hydroxylated Analogs: Compounds like 5-(3',4'-dihydroxyphenyl)valeric acid are terminal metabolites of flavan-3-ols (e.g., epicatechin) via gut microbiota. Their hydroxyl groups facilitate β-oxidation to smaller phenolic acids (e.g., 3-phenylpropionic acid) .

- Acetylated Analogs : The acetyl group may slow microbial degradation, increasing systemic exposure. However, it could reduce solubility, limiting absorption in the gastrointestinal tract .

Q & A

Q. Methodological Answer :

- Matrix Isolation Infrared Spectroscopy : Resolves hydrogen-bonded conformers in low-temperature matrices, critical for identifying monomeric vs. dimeric structures .

- Density Functional Theory (DFT) : Predicts stable conformers and vibrational frequencies, cross-validated with experimental IR data .

- X-ray Crystallography : Determines crystal packing and intermolecular interactions, though limited by the compound’s tendency to form oily residues.

Advanced: How can fermentative production of this compound be optimized for higher yield?

Q. Methodological Answer :

- Co-enzyme Augmentation : Riboflavin (0.05–5.0 mM) enhances hydrolysis of protein-rich substrates, increasing valeric acid yields by up to 41% in sludge fermentation systems .

- Microbial Engineering : Use Clostridium spp. strains optimized for branched-chain fatty acid production, with pH control (6.5–7.0) and temperature (37°C) .

- Substrate Pre-treatment : Alkaline or enzymatic hydrolysis of lignocellulosic waste improves precursor availability for microbial conversion .

Advanced: What metabolic pathways degrade this compound in mammalian systems, and how are metabolites tracked?

Q. Methodological Answer :

- In Vitro Models : Human colonic microbiota metabolize valeric acid derivatives via β-oxidation, yielding phenylvalerolactones and propionic acid analogs .

- Analytical Workflow :

Advanced: How does this compound modulate gut inflammation, and what experimental models validate this?

Q. Methodological Answer :

- Mechanistic Studies : In vitro assays show inhibition of NF-κB signaling in Caco-2 cells, reducing TNF-α and IL-6 secretion by 30–50% at 10 µM .

- Animal Models : Gavage studies in mice with DSS-induced colitis demonstrate dose-dependent (50–200 mg/kg) restoration of gut barrier integrity via occludin upregulation .

Advanced: How do computational and experimental data resolve contradictions in dimer formation studies of valeric acid derivatives?

Q. Methodological Answer :

- Contradiction : Valeric acid dimers may adopt cyclic (head-to-tail) or open-chain configurations, with conflicting reports on stability .

- Resolution Strategies :

- Variable-Temperature NMR : Identifies dynamic equilibrium between dimer forms in solution.

- Cryogenic Electron Microscopy : Visualizes dimeric structures in solid-state matrices, confirming cyclic conformers as dominant .

Advanced: What are the challenges in quantifying trace metabolites of this compound in complex biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.